molecular formula C23H24N4O5S B2902310 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-40-5

7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2902310
CAS RN: 688055-40-5
M. Wt: 468.53
InChI Key: DILVMPWNNDYBRL-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .


Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The precursor can be obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group is introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .


Molecular Structure Analysis

The structures of similar compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The piperazine ring in these compounds has a chair conformation .


Chemical Reactions Analysis

The compound may undergo reactions typical for piperazine derivatives. For instance, piperazine derivatives have been shown to undergo reactions with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid to yield various salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized using 1H NMR, 13C NMR, and HRMS .

Future Directions

The future research directions could involve the development of more metabolically stable bioisosteric heterocyclic moieties . Additionally, the exploration of the compound’s potential therapeutic applications could be a promising area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxyphenylpiperazine with 3-oxopropyl-1,2,3,4-tetrahydroquinazoline-6-thione, followed by cyclization with ethyl chloroformate and sodium ethoxide to form the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "3-oxopropyl-1,2,3,4-tetrahydroquinazoline-6-thione", "ethyl chloroformate", "sodium ethoxide" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylpiperazine with 3-oxopropyl-1,2,3,4-tetrahydroquinazoline-6-thione in the presence of a suitable solvent and a catalyst to form intermediate A.", "Step 2: Cyclization of intermediate A with ethyl chloroformate and sodium ethoxide to form the final product, 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] }

CAS RN

688055-40-5

Molecular Formula

C23H24N4O5S

Molecular Weight

468.53

IUPAC Name

7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33)

InChI Key

DILVMPWNNDYBRL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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